molecular formula C19H23FN2 B5864106 1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine

Cat. No.: B5864106
M. Wt: 298.4 g/mol
InChI Key: APMUDNBQQDGVCM-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-fluorobenzyl group.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-6-5-9-19(16(15)2)22-12-10-21(11-13-22)14-17-7-3-4-8-18(17)20/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMUDNBQQDGVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-dimethylphenyl group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate.

    Substitution with 2-fluorobenzyl group: Finally, the intermediate product is reacted with 2-fluorobenzyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: The major products would be the corresponding carboxylic acids or ketones.

    Reduction: The major product would be the fully reduced piperazine derivative.

    Substitution: The major products would be the nitrated or halogenated derivatives of the compound.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in mood, perception, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dimethylphenyl)-4-(2-chlorobenzyl)piperazine
  • 1-(2,3-dimethylphenyl)-4-(2-bromobenzyl)piperazine
  • 1-(2,3-dimethylphenyl)-4-(2-methylbenzyl)piperazine

Uniqueness

1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its ability to cross the blood-brain barrier. This makes it a valuable compound for medicinal chemistry research.

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